molecular formula C49H38N8O2+2 B280584 N,N'-bis[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)ethyl]pentanediamide

N,N'-bis[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)ethyl]pentanediamide

Cat. No.: B280584
M. Wt: 770.9 g/mol
InChI Key: YZTJFINSSXUEQV-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 8-{2-[(5-{[2-(8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{2-[(5-{[2-(8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium involves multiple steps, starting from the preparation of the acenaphtho-pyridazino-benzimidazol core. This core is typically synthesized through a series of cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-{2-[(5-{[2-(8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

8-{2-[(5-{[2-(8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-{2-[(5-{[2-(8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the disruption of cellular processes. It may also generate reactive oxygen species (ROS), causing oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

    8-{2-[(5-{[2-(8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium: can be compared with other acenaphtho-pyridazino-benzimidazol derivatives, which share similar structural features but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C49H38N8O2+2

Molecular Weight

770.9 g/mol

IUPAC Name

N,N'-bis[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)ethyl]pentanediamide

InChI

InChI=1S/C49H36N8O2/c58-42(50-24-26-54-38-18-1-3-20-40(38)56-44(54)28-36-32-14-5-10-30-12-7-16-34(46(30)32)48(36)52-56)22-9-23-43(59)51-25-27-55-39-19-2-4-21-41(39)57-45(55)29-37-33-15-6-11-31-13-8-17-35(47(31)33)49(37)53-57/h1-8,10-21,28-29H,9,22-27H2/p+2

InChI Key

YZTJFINSSXUEQV-UHFFFAOYSA-P

SMILES

C1=CC=C2C(=C1)N(C3=[N+]2N=C4C5=CC=CC6=C5C(=CC=C6)C4=C3)CCNC(=O)CCCC(=O)NCCN7C8=CC=CC=C8[N+]9=C7C=C1C2=CC=CC3=C2C(=CC=C3)C1=N9

Canonical SMILES

C1=CC=C2C(=C1)N3C(=[N+]2CCNC(=O)CCCC(=O)NCC[N+]4=C5C=C6C7=CC=CC8=C7C(=CC=C8)C6=NN5C9=CC=CC=C94)C=C1C2=CC=CC4=C2C(=CC=C4)C1=N3

Origin of Product

United States

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